tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate
Overview
Description
tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a tert-butyl carbamate group attached to a spiro[3.4]octane ring system, which is further substituted with a 4-bromophenyl group. The presence of the bromine atom and the spirocyclic framework imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[3.4]octane core can be synthesized through a cyclization reaction. One common method involves the reaction of a suitable diol with a ketone under acidic conditions to form the spirocyclic ring system.
Introduction of the Bromophenyl Group: The 4-bromophenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of a brominated aromatic compound and a suitable nucleophile.
Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: Reduction of the bromine atom can yield the corresponding phenyl derivative.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea are often employed under basic conditions.
Major Products
Oxidation: Brominated quinones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. The spirocyclic structure is known to impart stability and rigidity, which can enhance the binding affinity and selectivity of drug candidates.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate exerts its effects is largely dependent on its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenyl group can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-azaspiro[3.4]octan-6-yl)carbamate
- tert-Butyl (2-formylspiro[3.4]octan-2-yl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate is unique due to the presence of the 4-bromophenyl group. This substitution not only affects the compound’s reactivity but also its potential applications in various fields. The bromine atom can participate in specific interactions, such as halogen bonding, which can be leveraged in drug design and material science.
This detailed overview provides a comprehensive understanding of tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[34]octan-2-yl)carbamate, highlighting its synthesis, reactions, applications, and unique features
Biological Activity
tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate is a synthetic compound characterized by its unique spirocyclic structure, which includes a bromophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and anti-cancer properties. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : CHBrN\O
- Molecular Weight : 284.149 g/mol
- CAS Number : 1199557-05-5
- LogP : 2.84030 (indicating moderate lipophilicity)
The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The spirocyclic structure can influence binding affinity and specificity, which are crucial for its therapeutic effects.
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease (AD). For instance, a related compound showed inhibition of amyloid-beta aggregation and reduced neuronal cell death in vitro . The ability to modulate inflammatory responses and oxidative stress is critical for neuroprotection.
Anticancer Activity
The spirocyclic structure has also been linked to anticancer properties. Research indicates that compounds with similar frameworks can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . The presence of the bromophenyl group may enhance these activities by increasing lipophilicity and cellular uptake.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit key enzymes involved in neurodegeneration:
- Acetylcholinesterase Inhibition : This enzyme's inhibition is essential for increasing acetylcholine levels in the brain, potentially improving cognitive function.
- β-secretase Inhibition : Inhibiting this enzyme can reduce the formation of amyloid plaques associated with Alzheimer's disease .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in preventing cognitive decline:
- In a study involving scopolamine-induced memory impairment in rats, treatment with compounds similar to this compound showed a significant decrease in amyloid-beta levels compared to control groups .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-15(2,3)23-14(20)19-16(12-4-6-13(18)7-5-12)10-17(11-16)21-8-9-22-17/h4-7H,8-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIRVIKBEJEIMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)OCCO2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731134 | |
Record name | tert-Butyl [2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199557-05-5 | |
Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]oct-2-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199557-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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